4-(4-Aminophenyl)-1-piperazineacetic acid
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid is a chemical compound that features a piperazine ring substituted with an aminophenyl group and an acetic acid moiety
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid typically involves the reaction of 4-aminophenylpiperazine with chloroacetic acid under basic conditions. The reaction proceeds through nucleophilic substitution, where the amine group of the piperazine attacks the carbon of the chloroacetic acid, leading to the formation of the desired product.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The process would be optimized for yield and purity, often involving continuous flow reactors and automated systems to ensure consistent production. The use of catalysts and specific reaction conditions, such as temperature and pressure control, would be crucial in scaling up the synthesis.
Chemical Reactions Analysis
Types of Reactions
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid can undergo various chemical reactions, including:
Oxidation: The amino group can be oxidized to form nitro derivatives.
Reduction: The compound can be reduced to form more simplified amine derivatives.
Substitution: The piperazine ring can undergo substitution reactions with various electrophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO4) and hydrogen peroxide (H2O2).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4) are often used.
Substitution: Electrophiles like alkyl halides or acyl chlorides can be used in substitution reactions.
Major Products Formed
Oxidation: Nitro derivatives of the original compound.
Reduction: Simplified amine derivatives.
Substitution: Various substituted piperazine derivatives depending on the electrophile used.
Scientific Research Applications
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Studied for its potential interactions with biological targets, such as enzymes and receptors.
Medicine: Investigated for its potential therapeutic effects, including its role as a precursor in drug synthesis.
Industry: Utilized in the development of new materials and chemical processes.
Mechanism of Action
The mechanism of action of 2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may act as an inhibitor or activator, depending on the target and the context of its use. The piperazine ring and the aminophenyl group play crucial roles in its binding affinity and specificity.
Comparison with Similar Compounds
Similar Compounds
2-[4-(4-chlorophenyl)piperazin-1-yl]acetic acid: Similar structure but with a chlorine atom instead of an amino group.
2-[4-(4-methylphenyl)piperazin-1-yl]acetic acid: Similar structure but with a methyl group instead of an amino group.
Uniqueness
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid is unique due to the presence of the amino group, which can participate in additional hydrogen bonding and other interactions, potentially enhancing its biological activity and specificity compared to its analogs.
Properties
Molecular Formula |
C12H17N3O2 |
---|---|
Molecular Weight |
235.28 g/mol |
IUPAC Name |
2-[4-(4-aminophenyl)piperazin-1-yl]acetic acid |
InChI |
InChI=1S/C12H17N3O2/c13-10-1-3-11(4-2-10)15-7-5-14(6-8-15)9-12(16)17/h1-4H,5-9,13H2,(H,16,17) |
InChI Key |
NKPFOYBQELIYFK-UHFFFAOYSA-N |
Canonical SMILES |
C1CN(CCN1CC(=O)O)C2=CC=C(C=C2)N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.